N-(4-acetamidophenyl)-2-fluorobenzamide
Description
N-(4-Acetamidophenyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked via an amide bond to a 4-acetamidophenyl substituent. The acetamido group (-NHCOCH₃) at the para position introduces distinct hydrogen-bonding capabilities, differentiating it from purely fluorinated analogs.
Properties
CAS No. |
346719-18-4 |
|---|---|
Molecular Formula |
C15H13FN2O2 |
Molecular Weight |
272.27g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C15H13FN2O2/c1-10(19)17-11-6-8-12(9-7-11)18-15(20)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20) |
InChI Key |
BTJCPQLMXHWVHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds Analyzed:
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
- Structure : Trifluorinated (2-fluorobenzoyl + 2,3-difluorophenyl).
- Synthesis : 88% yield via condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .
- Crystal Structure : Aromatic rings near-coplanar (interplanar angle: 0.5°), with amide planes tilted ~23° due to 1D amide-amide hydrogen bonds. Weak C–H···F/O interactions and C–F···C stacking observed .
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
- Structure : Trifluorinated (2-fluorobenzoyl + 2,4-difluorophenyl).
- Synthesis : 87% yield using analogous methods .
- Crystal Structure : Nearly identical to Fo23 (RMSD: 0.02 Å), with peripheral fluorine positions minimally affecting geometry. R₂²(12) synthons and C–F···C interactions stabilize the lattice .
N-(4-Acetamidophenyl)-2-fluorobenzamide Structure: Monofluorinated benzamide with a polar acetamido group. Hypothesized Synthesis: Likely synthesized via 2-fluorobenzoyl chloride and 4-acetamidoaniline, with yields comparable to Fo23/Fo24 (~85–90%).
Hydrogen Bonding and Crystal Packing
Table 2: Intermolecular Interactions
*Ac: Acetamido group.
Physicochemical and Bioactive Properties
- Melting Points : Fo24 melts at 110–112°C ; the acetamido derivative likely has a higher melting point due to enhanced H-bonding.
- Bioactivity : Fluorinated benzamides are explored as succinate dehydrogenase inhibitors . The acetamido group may modulate target selectivity or solubility in medicinal applications.
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